molecular formula C16H16N4O2S B6028221 N-(4-cyanophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide

N-(4-cyanophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide

Cat. No. B6028221
M. Wt: 328.4 g/mol
InChI Key: FWSOGIBZAWIDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide, also known as CPPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPTA belongs to the class of thioacetamides and has been shown to have promising effects in various biological systems. In

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). This compound has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators. Furthermore, this compound has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which may contribute to its antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-cyanophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide is its broad range of potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, among others. Furthermore, this compound has been shown to have low toxicity, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which may make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for the research on N-(4-cyanophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide. One direction is to further investigate the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the use of this compound as a chemopreventive agent for cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method. Overall, this compound has shown great potential in scientific research, and further studies are needed to fully explore its therapeutic applications.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, among others. The synthesis of this compound involves the reaction between 4-cyanobenzaldehyde and 4-hydroxy-6-propyl-2-thiouracil in the presence of acetic anhydride and triethylamine. The mechanism of action of this compound is not fully understood, but it is believed to act through multiple pathways. This compound has various biochemical and physiological effects, such as reducing the production of pro-inflammatory cytokines and increasing the expression of antioxidant enzymes. While this compound has shown great potential in scientific research, more studies are needed to fully explore its therapeutic applications.

Synthesis Methods

The synthesis of N-(4-cyanophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide involves the reaction between 4-cyanobenzaldehyde and 4-hydroxy-6-propyl-2-thiouracil in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain this compound in high yield and purity. The synthesis of this compound has been optimized by various researchers, and the method described above is one of the most commonly used.

Scientific Research Applications

N-(4-cyanophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Furthermore, this compound has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.

properties

IUPAC Name

N-(4-cyanophenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-2-3-13-8-14(21)20-16(19-13)23-10-15(22)18-12-6-4-11(9-17)5-7-12/h4-8H,2-3,10H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSOGIBZAWIDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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